

# Desmethyl Carbodenafil: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Desmethyl Carbodenafil*

Cat. No.: *B1530887*

[Get Quote](#)

An In-depth Review of its History, Synthesis, Pharmacology, and Analytical Characterization

## Introduction

**Desmethyl carbodenafil** is a potent phosphodiesterase type 5 (PDE5) inhibitor and a close structural analog of the well-known erectile dysfunction medication, sildenafil.<sup>[1]</sup> Unlike its famous relative, **desmethyl carbodenafil** is not an approved pharmaceutical agent and has primarily gained notoriety as an undeclared adulterant in so-called "natural" dietary supplements and herbal coffees marketed for male sexual enhancement.<sup>[1][2]</sup> Its clandestine inclusion in these products poses a significant public health risk due to the lack of quality control, unknown dosage, and potential for dangerous drug interactions.<sup>[3][4]</sup>

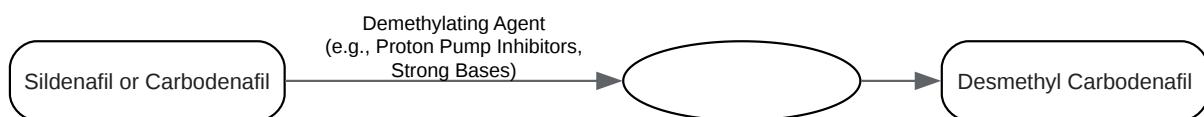
This technical guide provides a comprehensive overview of **desmethyl carbodenafil** for researchers, scientists, and drug development professionals. It delves into the compound's history, details its chemical synthesis, explores its pharmacological properties and mechanism of action, and provides detailed protocols for its analytical detection.

## History and Emergence

The history of **desmethyl carbodenafil** is intrinsically linked to the development and success of sildenafil (Viagra), which was first synthesized by Pfizer chemists in the late 1980s and approved for medical use in 1998.<sup>[5][6]</sup> The discovery of sildenafil's efficacy in treating erectile

dysfunction spurred the illicit synthesis of numerous analogs by clandestine laboratories seeking to circumvent patent laws and regulations.

**Desmethyl carbodenafil** emerged in the early 21st century as one such analog, frequently detected in adulterated consumer products.<sup>[3]</sup> Its name, "desmethyl," indicates the absence of a methyl group on the piperazine ring compared to its parent compound, carbodenafil. This seemingly minor structural modification can, however, impact the compound's pharmacokinetic and pharmacodynamic properties. The first known fatal case of acute **desmethyl carbodenafil** toxicity was reported in 2017, highlighting the serious dangers of this unapproved substance.<sup>[2]</sup> <sup>[3]</sup>


## Chemical Properties and Synthesis

**Desmethyl carbodenafil**, with a molecular formula of C<sub>23</sub>H<sub>30</sub>N<sub>6</sub>O<sub>3</sub> and a molecular weight of 438.5 g/mol, shares the same pyrazolopyrimidinone core structure as sildenafil.<sup>[1]</sup> The key structural difference lies in the piperazine moiety, where a hydrogen atom replaces the N-methyl group of carbodenafil.

## Synthesis Pathway

The synthesis of **desmethyl carbodenafil** is not widely published in peer-reviewed literature, as it is primarily associated with illicit manufacturing. However, its structure suggests a synthetic route analogous to that of sildenafil, with a final N-demethylation step or the use of a desmethyl piperazine precursor. The most probable synthetic pathway involves the demethylation of carbodenafil or sildenafil.

Conceptual Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **desmethyl carbodenafil**.

# Experimental Protocol: N-Demethylation of Sildenafil (Conceptual)

This protocol is a conceptual guide based on established N-demethylation procedures for piperazine-containing compounds and is intended for research purposes only.

## Materials:

- Sildenafil or Carbodenafil
- Demethylating agent (e.g., 1-chloroethyl chloroformate followed by methanol, or a strong base like potassium tert-butoxide)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

## Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve sildenafil or carbodenafil in the chosen anhydrous solvent.
- Addition of Demethylating Agent: Slowly add the demethylating agent to the reaction mixture at a controlled temperature (this may range from 0°C to reflux, depending on the chosen reagent).
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid/base). Extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column

chromatography to isolate **desmethyl carbodenafil**.

- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Pharmacology and Mechanism of Action

Similar to sildenafil, **desmethyl carbodenafil** is a selective inhibitor of phosphodiesterase type 5 (PDE5).<sup>[1]</sup> PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.<sup>[7]</sup>

## The cGMP Signaling Pathway

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by nitric oxide (NO). NO activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), resulting in the opening of potassium channels and the sequestration of calcium ions. This leads to smooth muscle relaxation, increased blood flow, and penile erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, **desmethyl carbodenafil** prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.<sup>[7]</sup>



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Desmethyl Carbodenafil|438.5 g/mol|CAS 147676-79-7 [benchchem.com]
- 2. Beware of Desmethyl Carbodenafil in OTC Male Impotence Products | Online Prescription Medications [edrugstore.com]
- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 5. ajprd.com [ajprd.com]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- To cite this document: BenchChem. [Desmethyl Carbodenafil: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530887#desmethyl-carbodenafil-literature-review-and-history>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)